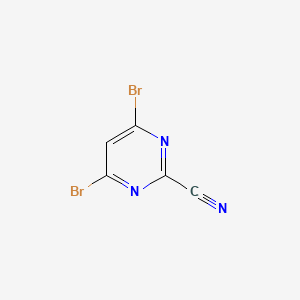
4,6-Dibromo-2-Pyrimidinecarbonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4,6-Dibromo-2-Pyrimidinecarbonitrile: is a chemical compound with the molecular formula C5HBr2N3 and a molecular weight of 262.89 g/mol . It is a derivative of pyrimidine, a heterocyclic aromatic organic compound similar to pyridine. The presence of bromine atoms at the 4 and 6 positions of the pyrimidine ring and a cyano group at the 2 position makes this compound particularly interesting for various chemical applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 4,6-Dibromo-2-Pyrimidinecarbonitrile can be synthesized through a multi-step process involving the bromination of pyrimidine derivatives. One common method involves the bromination of 2-pyrimidinecarbonitrile using bromine or a brominating agent such as N-bromosuccinimide (NBS) under controlled conditions .
Industrial Production Methods: Industrial production of this compound typically involves large-scale bromination reactions using efficient brominating agents and optimized reaction conditions to ensure high yield and purity. The process may include purification steps such as recrystallization or chromatography to obtain the desired product .
Análisis De Reacciones Químicas
Types of Reactions: 4,6-Dibromo-2-Pyrimidinecarbonitrile undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds with boronic acids.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include amines, thiols, and alkoxides, often under basic conditions.
Coupling Reactions: Palladium catalysts and boronic acids are commonly used in Suzuki-Miyaura coupling reactions.
Major Products:
Substitution Reactions: Products include various substituted pyrimidine derivatives.
Coupling Reactions: Products include biaryl compounds and other complex organic molecules.
Aplicaciones Científicas De Investigación
Chemistry: 4,6-Dibromo-2-Pyrimidinecarbonitrile is used as a building block in organic synthesis, particularly in the synthesis of heterocyclic compounds and pharmaceuticals .
Biology and Medicine: This compound is used in the development of biologically active molecules, including potential drug candidates for various diseases .
Industry: In the industrial sector, this compound is used in the synthesis of advanced materials and specialty chemicals .
Mecanismo De Acción
The mechanism of action of 4,6-Dibromo-2-Pyrimidinecarbonitrile depends on its application. In substitution reactions, the bromine atoms act as leaving groups, allowing nucleophiles to attack the pyrimidine ring. In coupling reactions, the compound participates in palladium-catalyzed cross-coupling to form new carbon-carbon bonds .
Comparación Con Compuestos Similares
2-Pyrimidinecarbonitrile: Lacks the bromine atoms, making it less reactive in substitution and coupling reactions.
4,6-Dichloro-2-Pyrimidinecarbonitrile: Similar structure but with chlorine atoms instead of bromine, leading to different reactivity and applications.
Uniqueness: 4,6-Dibromo-2-Pyrimidinecarbonitrile is unique due to the presence of bromine atoms, which enhance its reactivity in various chemical reactions, making it a valuable intermediate in organic synthesis .
Propiedades
Fórmula molecular |
C5HBr2N3 |
|---|---|
Peso molecular |
262.89 g/mol |
Nombre IUPAC |
4,6-dibromopyrimidine-2-carbonitrile |
InChI |
InChI=1S/C5HBr2N3/c6-3-1-4(7)10-5(2-8)9-3/h1H |
Clave InChI |
BEHGQAKOWWXLNR-UHFFFAOYSA-N |
SMILES canónico |
C1=C(N=C(N=C1Br)C#N)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















